(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-14-17(11-23-26(14)15-7-4-3-5-8-15)21(27)25-12-16(13-25)29-22-24-20-18(28-2)9-6-10-19(20)30-22/h3-11,16H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRAAUXWMHLUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=NC5=C(C=CC=C5S4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a benzothiazole ring, have been reported to exhibit anti-inflammatory properties. They are known to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Mode of Action
Based on the anti-inflammatory properties of similar compounds, it can be inferred that this compound may interact with cox enzymes, leading to their inhibition. This inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators, thus reducing inflammation.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential interaction with COX enzymes. By inhibiting these enzymes, the compound prevents the formation of pro-inflammatory mediators such as prostaglandins and thromboxanes, thereby disrupting the inflammatory response.
Pharmacokinetics
The solubility of similar compounds, such as those containing a benzothiazole ring, in water, alcohol, and ether suggests that this compound may have good bioavailability.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its potential anti-inflammatory properties. By inhibiting COX enzymes and disrupting the arachidonic acid pathway, the compound could potentially reduce the production of pro-inflammatory mediators, thereby alleviating inflammation.
Biological Activity
The compound (3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone , with a CAS number of 1421442-90-1, is a synthetic organic molecule that combines various functional groups, potentially endowing it with significant biological activity. Its structure includes an azetidine ring, a methoxy-substituted benzo[d]thiazole, and a pyrazole moiety, which may facilitate diverse pharmacological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 420.5 g/mol. The presence of multiple aromatic systems and heterocycles suggests potential for varied biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O2S |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 1421442-90-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent modifications to introduce the thiazole and pyrazole components. Retrosynthetic analysis is often employed to identify simpler precursors for efficient synthesis.
Biological Activity
Recent studies have highlighted the biological activities associated with compounds structurally similar to this compound. These activities include:
1. Antimicrobial Activity
Research indicates that derivatives of thiazole and pyrazole exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
A study evaluated several thiazole-pyrazole derivatives for their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics.
| Compound ID | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| 10a | 24 | 31.25 |
| 10b | 20 | 62.5 |
| Ravuconazole | 30 | 15.62 |
2. Anti-inflammatory Activity
Compounds similar to this one have shown potential as anti-inflammatory agents in various models, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines.
3. Apoptosis Induction
Some derivatives have been studied for their ability to induce apoptosis in cancer cell lines, making them candidates for further development in cancer therapeutics.
The biological mechanisms underlying the activity of this compound remain under investigation. Preliminary docking studies suggest that it may interact with specific biological targets, such as enzymes involved in inflammation or bacterial resistance mechanisms.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing (3-((4-methoxybenzo[d]thiazol-4-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone?
- The synthesis typically involves multi-step organic reactions, including condensation of azetidine derivatives with activated benzo[d]thiazole intermediates and subsequent coupling with pyrazole moieties. Reflux conditions (65–80°C) in ethanol or DMSO are commonly used to facilitate cyclization and coupling steps .
- Critical reagents : Thioamides, aldehydes (e.g., 4-methoxybenzaldehyde), and bases (e.g., sodium hydride) are essential for ring formation. Protective groups may be required to prevent side reactions during azetidine functionalization .
Q. How is the molecular structure of this compound characterized?
- Spectroscopic techniques :
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the azetidine, pyrazole, and benzothiazole rings. For example, methoxy protons appear as singlets at ~3.8 ppm .
- Mass spectrometry : High-resolution MS (HRMS) determines molecular formula and fragmentation patterns .
Q. What solvents and reaction conditions optimize yield and purity?
- Preferred solvents : Ethanol, DMF, or DMSO under reflux (65–100°C) with inert atmospheres (N₂/Ar) to prevent oxidation .
- Catalysts : Glacial acetic acid or K₂CO₃ for acid/base-mediated condensations .
- Purification : Recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity .
Advanced Research Questions
Q. How does pH influence the stability and reactivity of this compound?
- The compound is pH-sensitive due to its thiazole and pyrazole moieties. Under acidic conditions (pH < 3), protonation of the azetidine nitrogen may destabilize the structure, while alkaline conditions (pH > 9) risk hydrolysis of the methoxy group. Stability studies using HPLC at varying pH levels (1–12) are recommended to identify optimal storage and reaction conditions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case example : If one study reports anti-inflammatory activity but another shows no effect, consider:
- Assay variability : Use standardized assays (e.g., COX-2 inhibition for inflammation) .
- Structural analogs : Compare with derivatives (e.g., nitro- or chloro-substituted benzothiazoles) to isolate substituent effects .
- Dose-response curves : Validate activity thresholds using IC₅₀/EC₅₀ values .
Q. How can microwave-assisted synthesis improve reaction efficiency?
- Microwave irradiation reduces reaction times (e.g., from 8 hours to 30 minutes) and increases yields (e.g., 75% → 92%) by enhancing cyclization kinetics. Optimize parameters: power (300–500 W), temperature (80–120°C), and solvent polarity (e.g., DMF > ethanol) .
Methodological Guidance
Designing experiments to study structure-activity relationships (SAR):
- Variable substituents : Synthesize analogs with modified benzothiazole (e.g., 4-ethoxy vs. 4-methoxy) or pyrazole (e.g., 5-methyl vs. 5-nitro) groups .
- Biological testing : Prioritize assays aligned with hypothesized targets (e.g., kinase inhibition for anticancer activity) .
- Data analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with activity .
Addressing low yields in azetidine-pyrazole coupling reactions:
- Troubleshooting steps :
Verify stoichiometry (1:1.2 ratio of azetidine to pyrazole derivatives) .
Use coupling agents (e.g., EDCI or DCC) to activate carboxyl groups .
Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane) .
Key Recommendations
- Validation : Replicate critical findings (e.g., biological assays) using independent methods.
- Open data : Share synthetic protocols and spectral data via repositories like ChemRxiv or Zenodo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
